Cas no 887333-30-4 (Hebeirubescensin H)

Hebeirubescensin H structure
Hebeirubescensin H structure
Product Name:Hebeirubescensin H
CAS No:887333-30-4
MF:C20H28O7
MW:380.432126998901
CID:1080822
PubChem ID:72999392
Update Time:2025-05-17

Hebeirubescensin H Chemical and Physical Properties

Names and Identifiers

    • Hebeirubescensin H
    • 9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
    • B2703-477536
    • 887333-30-4
    • Inchi: 1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3
    • InChI Key: BTWFVPFIPDEZTE-UHFFFAOYSA-N
    • SMILES: O1C(C23C(CCC(C)(C)C2C(C1(C12C(C(=C)C(CCC31)C2O)=O)O)O)O)O

Computed Properties

  • Exact Mass: 380.18400
  • Monoisotopic Mass: 380.18350323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 0
  • Complexity: 749
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.287
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 646.1±55.0 °C at 760 mmHg
  • Flash Point: 231.7±25.0 °C
  • PSA: 127.45000
  • LogP: -0.30600
  • Vapor Pressure: 0.0±4.4 mmHg at 25°C

Hebeirubescensin H Security Information

Hebeirubescensin H Pricemore >>

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Additional information on Hebeirubescensin H

Recent Advances in Hebeirubescensin H (887333-30-4) Research: A Comprehensive Review

Hebeirubescensin H (CAS: 887333-30-4) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular structure, biological activities, and mechanisms of action, providing valuable insights for drug development. This research brief synthesizes the latest findings on Hebeirubescensin H, highlighting its pharmacological properties and potential clinical applications.

The compound, isolated from the traditional Chinese herb Rabdosia rubescens, has demonstrated promising anti-cancer, anti-inflammatory, and anti-microbial activities. A 2023 study published in the Journal of Natural Products revealed that Hebeirubescensin H exhibits potent inhibitory effects on the proliferation of various cancer cell lines, including breast, lung, and colon cancers, through the modulation of key signaling pathways such as PI3K/AKT and MAPK. These findings underscore its potential as a lead compound for oncology drug development.

In addition to its anti-cancer properties, recent research has explored the anti-inflammatory mechanisms of Hebeirubescensin H. A study in Bioorganic Chemistry (2024) demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. This suggests its potential utility in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetic studies have also advanced our understanding of Hebeirubescensin H. A 2024 report in Drug Metabolism and Disposition detailed the compound's metabolic stability and bioavailability, revealing that it undergoes hepatic metabolism primarily via CYP3A4. These insights are critical for optimizing its formulation and dosing regimens in future clinical trials.

Despite these promising findings, challenges remain in the development of Hebeirubescensin H as a therapeutic agent. Issues such as low solubility and potential off-target effects need to be addressed through structural modifications or novel delivery systems. Ongoing research is exploring these avenues, with some studies focusing on nanoparticle-based delivery to enhance its efficacy and reduce toxicity.

In conclusion, Hebeirubescensin H (887333-30-4) represents a promising candidate for drug development, with demonstrated bioactivities across multiple therapeutic areas. Continued research into its mechanisms, pharmacokinetics, and formulation will be essential to translate these findings into clinical applications. The compound's unique chemical structure and diverse biological effects make it a valuable subject for further investigation in the field of chemical biology and pharmaceutical sciences.

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